Octanoic acid-d5

Quantitative LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

Octanoic acid-d5 (Caprylic acid-d5) is a deuterium-labeled analog of the endogenous eight-carbon saturated fatty acid octanoic acid, wherein five hydrogen atoms at the terminal C7 and C8 positions are replaced with deuterium (²H). It is classified as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications, with a molecular formula of C₈H₁₁D₅O₂ and a molecular weight of 149.24 g/mol.

Molecular Formula C8H16O2
Molecular Weight 149.24 g/mol
Cat. No. B12395305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoic acid-d5
Molecular FormulaC8H16O2
Molecular Weight149.24 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O
InChIInChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2
InChIKeyWWZKQHOCKIZLMA-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octanoic Acid-d5: A Deuterated Medium-Chain Fatty Acid for Stable Isotope Dilution Mass Spectrometry


Octanoic acid-d5 (Caprylic acid-d5) is a deuterium-labeled analog of the endogenous eight-carbon saturated fatty acid octanoic acid, wherein five hydrogen atoms at the terminal C7 and C8 positions are replaced with deuterium (²H) [1]. It is classified as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications, with a molecular formula of C₈H₁₁D₅O₂ and a molecular weight of 149.24 g/mol . As a SIL-IS, it serves as a critical analytical tool for correcting matrix effects, ionization variability, and sample preparation losses during the quantitative analysis of octanoic acid in complex biological and environmental matrices [2].

Why Octanoic Acid-d5 Cannot Be Substituted with Unlabeled or Alternative Isotopologues in Quantitative LC-MS Workflows


Stable isotope-labeled internal standards (SIL-IS) are not interchangeable due to fundamental differences in isotopic labeling strategy (²H vs. ¹³C vs. ¹⁵N), deuteration position (terminal vs. backbone), and the degree of deuterium substitution (d3, d5, d15), each of which alters chromatographic retention time, ionization efficiency, and susceptibility to hydrogen-deuterium exchange [1]. Specifically, deuterium-labeled compounds exhibit retention time shifts relative to their unlabeled analytes and ¹³C-labeled counterparts, potentially causing differential matrix effects during electrospray ionization that cannot be adequately corrected without systematic validation [2]. Furthermore, octanoic acid-d5 (Δm = +5 Da) provides a distinct mass shift that minimizes isotopic cross-talk with the unlabeled analyte compared to d3 isotopologues (Δm = +3 Da), while avoiding the exaggerated retention time deviations and elevated procurement costs associated with perdeuterated d15 variants .

Quantitative Differentiation Evidence: Octanoic Acid-d5 vs. Alternative Isotopologues and Unlabeled Internal Standards


Mass Shift (Δm = +5 Da) Provides Optimal Balance Between Isotopic Resolution and Minimal Cross-Talk

Octanoic acid-d5 provides a mass difference of +5 Da relative to unlabeled octanoic acid (MW 144.21 → 149.24) [1]. This Δm exceeds the minimum recommended threshold of 4–5 mass units required to minimize MS cross-talk between the internal standard and the analyte's natural isotopic envelope [2]. In comparison, octanoic-8,8,8-d3 (Δm = +3 Da) falls below this threshold, introducing quantifiable risk of isotopic interference, particularly when the analyte is present at high concentrations. Octanoic-d15 (Δm = +15 Da) provides excessive mass separation, which does not confer additional analytical benefit but may exacerbate retention time deviations .

Quantitative LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

Isotopic Purity Specification: 99 atom % D for Octanoic Acid-d5 Enables Traceable Quantification

Commercially available octanoic acid-d5 from established suppliers is specified at 99 atom % D isotopic enrichment with minimum 98% chemical purity . This level of isotopic purity is directly comparable to that of octanoic-d15 acid (98 atom % D) and exceeds the 98.4% purity specification commonly reported for longer-chain deuterated fatty acid internal standards such as stearic acid-d5 . High isotopic enrichment is critical for accurate quantification, as the presence of unlabeled or partially labeled impurities in the internal standard contributes directly to systematic overestimation of analyte concentrations.

Isotope Dilution Mass Spectrometry Analytical Reference Materials Method Validation

Deuterium-Induced Retention Time Shift: Octanoic Acid-d5 Demonstrates Measurable Chromatographic Differentiation from Unlabeled Analyte

Deuterium substitution alters the physicochemical properties of octanoic acid, producing a quantifiable retention time shift in chromatographic systems. Experimental measurements demonstrate that deuterated octanoic acid exhibits weaker interaction with non-polar liquid phases compared to its non-deuterated counterpart, resulting in earlier elution under reverse-phase conditions [1]. This phenomenon is attributable to the shorter C–D bond length relative to C–H, which reduces hydrophobic interactions with the stationary phase. The effect is progressive with increasing deuteration: octanoic acid-d5 exhibits a modest retention time shift, whereas perdeuterated octanoic acid-d15 exhibits a more pronounced deviation that may separate the internal standard from the analyte's retention time window, potentially exposing them to differential matrix effects [2].

LC-MS Chromatography Isotope Effect Reverse-Phase Separation

Matrix Effect Correction Efficiency: Deuterated SIL-IS Outperforms Structural Analogs in Biological Sample Quantification

Stable isotope-labeled internal standards (SIL-IS) such as octanoic acid-d5 exhibit nearly identical extraction recovery, ionization response, and matrix effect behavior as the target analyte, enabling effective normalization of raw peak area variability [1]. In contrast, structural analog internal standards (e.g., heptanoic acid or nonanoic acid) demonstrate quantifiably different matrix effect profiles due to differences in hydrophobicity (logD) and ionization efficiency (pKa). While deuterated SIL-IS are not universally superior to ¹³C-labeled alternatives—and may themselves introduce retention time-dependent matrix effect differentials in certain applications [2]—they provide a statistically significant improvement in method precision relative to non-isotopic internal standards. For fatty acid metabolite quantification, the use of deuterium-labeled internal standards reduces inter-sample coefficient of variation (%CV) compared to external standard calibration or structural analog methods [3].

Matrix Effect Ionization Suppression LC-ESI-MS/MS

Procurement Economics: Octanoic Acid-d5 Balances Analytical Performance with Cost-Effectiveness Relative to Perdeuterated Alternatives

The cost of deuterated internal standards scales with the number of deuterium atoms incorporated and the synthetic complexity required. Octanoic acid-d5 (5 deuterium atoms) is available in quantities of 0.25 g to 0.5 g from established suppliers , whereas perdeuterated octanoic-d15 acid (15 deuterium atoms) commands significantly higher per-unit pricing: approximately 650–762 € per 1 g, reflecting the increased synthetic cost of full deuteration . The d5 variant provides sufficient mass separation for MS quantification (+5 Da) without incurring the premium associated with d15 labeling, which offers no commensurate analytical benefit for standard LC-MS/MS applications [1].

Laboratory Procurement Cost-Benefit Analysis Stable Isotope Economics

Optimal Application Scenarios for Octanoic Acid-d5 Based on Quantitative Differentiation Evidence


LC-MS/MS Bioanalytical Method Validation for Pharmacokinetic Studies of Octanoic Acid-Containing Formulations

Octanoic acid-d5 is optimally deployed as a stable isotope-labeled internal standard in LC-MS/MS assays requiring regulatory-compliant method validation for pharmacokinetic studies. The compound's Δm = +5 Da satisfies the 4–5 Da mass separation guideline, minimizing MS cross-talk during quantification of octanoic acid in plasma or tissue homogenates [1]. The 99 atom % D isotopic purity specification ensures systematic bias from unlabeled impurities remains ≤1%, supporting accuracy and precision requirements under ICH M10 bioanalytical method validation guidelines .

Targeted Metabolomics and Lipidomics Workflows Requiring Correction of Biological Matrix Effects

In targeted metabolomics studies involving medium-chain fatty acid profiling, octanoic acid-d5 serves as a SIL-IS for normalizing matrix-induced ionization suppression or enhancement in complex biological samples (e.g., serum, urine, cell lysates). As demonstrated by class-level evidence, deuterated SIL-IS co-elute closely with the analyte and share nearly identical extraction recovery and ionization behavior, enabling effective correction of raw peak area variability that structural analog internal standards cannot provide [2].

Stable Isotope Tracer Studies Investigating Fatty Acid β-Oxidation and Lipid Biosynthesis Pathways

Octanoic acid-d5 functions as a metabolic tracer in in vitro and in vivo studies of medium-chain fatty acid metabolism, where its deuterium label enables mass spectrometric tracking of octanoic acid incorporation into downstream metabolites. The compound's retention of the carboxylic acid functional group preserves biological activity, while the C–D bond at terminal positions provides a detectable mass tag without altering the core β-oxidation pathway kinetics [3].

Quality Control and Release Testing of Octanoic Acid in Pharmaceutical Excipient and Food Ingredient Analysis

Octanoic acid-d5 is applicable as an internal standard in GC-MS or LC-MS methods for the quantification of octanoic acid in pharmaceutical excipients (e.g., sodium caprylate) and food ingredients (e.g., coconut oil-derived MCFA preparations). The compound's >98% chemical purity and 99 atom % D isotopic enrichment provide the analytical traceability required for quality control release testing under compendial standards .

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